2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(oxolan-2-ylmethyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(oxolan-2-ylmethyl)acetamide is a complex organic compound that features a benzenesulfonyl group, a trifluoromethyl group, and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate aniline derivative under basic conditions to form the benzenesulfonyl intermediate.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Formation of the oxolan-2-ylmethyl group: This step involves the reaction of an appropriate oxirane derivative with the intermediate formed in the previous steps.
Final coupling reaction: The final step involves coupling the intermediate with an appropriate acetamide derivative under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(oxolan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzenesulfonyl and trifluoromethyl groups, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(oxolan-2-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can modulate the activity of these proteins, leading to various biological effects.
Interfering with cellular processes: The compound may affect processes such as cell division, apoptosis, or signal transduction.
Modulating gene expression: The compound may influence the expression of specific genes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: A related compound with similar structural features, used as a fluorinating reagent.
Benzenesulfonyl chloride: A precursor in the synthesis of various benzenesulfonyl derivatives.
N-Phenyl-bis(trifluoromethanesulfonimide): Another related compound with similar functional groups, used in organic synthesis.
Uniqueness
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(oxolan-2-ylmethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and reactivity, while the oxolan-2-ylmethyl group provides additional versatility in chemical reactions.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c21-20(22,23)15-6-4-7-16(12-15)25(30(27,28)18-9-2-1-3-10-18)14-19(26)24-13-17-8-5-11-29-17/h1-4,6-7,9-10,12,17H,5,8,11,13-14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUJNDYTNHCICH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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